molecular formula C9H4F6O4 B6322875 3,4-Bis(trifluoromethoxy)benzoic acid CAS No. 935654-34-5

3,4-Bis(trifluoromethoxy)benzoic acid

Cat. No. B6322875
CAS RN: 935654-34-5
M. Wt: 290.12 g/mol
InChI Key: SRQLTMIVVZQKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(trifluoromethoxy)benzoic acid (3,4-BTB) is a versatile organic compound that is widely used in a variety of applications. It is an important intermediate in the synthesis of many organic compounds, and is used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds. 3,4-BTB is also used in the production of semiconductors and other electronic materials. Additionally, 3,4-BTB is used in the synthesis of biologically active compounds, such as hormones and drugs.

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethoxy)benzoic acid is not well understood. However, it is known that 3,4-Bis(trifluoromethoxy)benzoic acid can act as an electrophile in the presence of a nucleophile, such as an amine. This reaction can lead to the formation of new covalent bonds between the two molecules, resulting in the formation of a new organic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Bis(trifluoromethoxy)benzoic acid are not well understood. However, it is known that 3,4-Bis(trifluoromethoxy)benzoic acid can act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. Inhibition of this enzyme can lead to the reduction of inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-Bis(trifluoromethoxy)benzoic acid in laboratory experiments include its low cost, high purity, and ease of synthesis. Additionally, 3,4-Bis(trifluoromethoxy)benzoic acid is a versatile reagent that can be used in a variety of synthetic reactions. However, 3,4-Bis(trifluoromethoxy)benzoic acid is a highly reactive compound and can be hazardous to handle. Therefore, it should be handled with care and appropriate safety precautions should be taken when working with it.

Future Directions

The future directions for 3,4-Bis(trifluoromethoxy)benzoic acid research include the development of new synthetic methods for its production, the development of new applications for its use, and the exploration of its potential biological effects. Additionally, further research into the mechanism of action of 3,4-Bis(trifluoromethoxy)benzoic acid and its potential effects on the human body is needed. Finally, more research is needed to explore the potential environmental implications of using 3,4-Bis(trifluoromethoxy)benzoic acid in industrial processes.

Synthesis Methods

3,4-Bis(trifluoromethoxy)benzoic acid is synthesized in a two-step process. In the first step, a solution of 3,4-dichlorobenzoic acid and trifluoromethanesulfonic acid is heated in an autoclave at 120°C for 4 hours. The resulting 3,4-dichloro-trifluoromethoxybenzoic acid is then treated with a solution of sodium hydroxide in methanol, and the resulting 3,4-Bis(trifluoromethoxy)benzoic acid is collected.

Scientific Research Applications

3,4-Bis(trifluoromethoxy)benzoic acid is used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as hormones, drugs, and other organic compounds. Additionally, 3,4-Bis(trifluoromethoxy)benzoic acid has been used in the synthesis of semiconductors and other electronic materials. It is also used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds.

properties

IUPAC Name

3,4-bis(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O4/c10-8(11,12)18-5-2-1-4(7(16)17)3-6(5)19-9(13,14)15/h1-3H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQLTMIVVZQKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(trifluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.